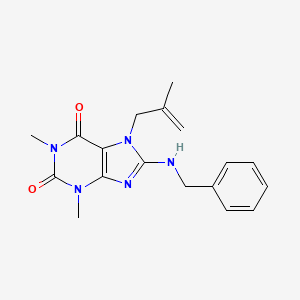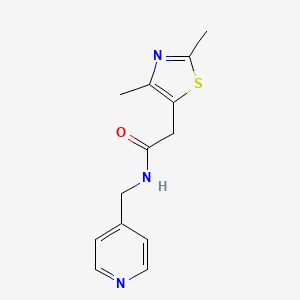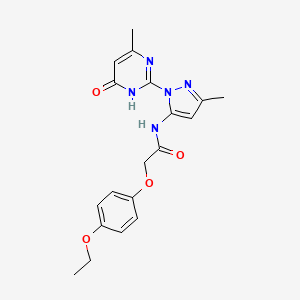![molecular formula C8H6N2O2 B2993398 Pyrrolo[1,2-b]pyridazine-5-carboxylic acid CAS No. 1367932-51-1](/img/structure/B2993398.png)
Pyrrolo[1,2-b]pyridazine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-b]pyridazine-5-carboxylic acid is a nitrogen-bridgehead aromatic heterocycle containing two nitrogen atoms . It is formally obtained by the condensation of pyridazine and pyrrole .
Synthesis Analysis
The synthesis of Pyrrolo[1,2-b]pyridazine derivatives has been achieved through various methods. One such method involves the reaction of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide with tertiary butyl carbazate and subsequent condensation of the resulting carbamate derivative with a chalcone . Another approach involves 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate .Molecular Structure Analysis
The pyridazine ring in this compound is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 162.15 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- Pyrrolo[1,2-b]pyridazines have been prepared and explored for electrophilic substitutions, forming mono, di, tri, or tetrasubstituted derivatives based on electrophiles and reaction conditions (Zupan, Stanovnik, & Tislér, 1971).
- A study described the synthesis of highly fluorescent Pyrrolo[1,2-b]pyridazine derivatives through 1,3-dipolar cycloaddition reaction (Dumitrascu et al., 2008).
Antioxidative Activity :
- Pyrroles, including Pyrrolo[1,2-b]pyridazine derivatives, were found to exhibit significant antioxidative activity. Specifically, Pyrrolo[1,2-b]pyridazine-5-carboxylic acid derivatives were prepared and shown to inhibit lipid peroxidation in vitro (Yanagimoto et al., 2002; Østby et al., 2000).
Synthesis of Multisubstituted Pyrroles and Other Compounds :
- Research has explored the synthesis of multisubstituted pyrroles and other compounds from enolizable aldehydes and primary amines, where this compound derivatives can be intermediates or related compounds (Huang et al., 2019; Watanabe et al., 1975).
Antimicrobial Activity :
- Some studies have investigated the antimicrobial activity of pyrrole derivatives, including Pyrrolo[1,2-b]pyridazine compounds. These studies suggest that certain pyrrole derivatives have potential as antibacterial agents (Cetin & Bildirici, 2016; Şener et al., 2002).
Cancer Research :
- Compounds containing Pyrrolo[1,2-b]pyridazine structures have been isolated from marine sponges and displayed antiproliferative activity against human cancer cell lines, indicating their potential in cancer research (Zhao et al., 2022).
Mecanismo De Acción
Target of Action
Similar pyrrolopyridazine derivatives have been reported to exhibit various biological applications , suggesting that this compound may interact with multiple targets.
Mode of Action
It’s synthesized via a 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Related pyrrolopyridazine derivatives have been associated with various biological applications , suggesting that this compound may influence multiple biochemical pathways.
Result of Action
Some pyrrolo[1,2-b]pyridazines were evaluated for their cytotoxicity on plant cells and crustacean animal cells, exhibiting low to moderate toxicity .
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
pyrrolo[1,2-b]pyridazine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-3-5-10-7(6)2-1-4-9-10/h1-5H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMKEJGCBSYVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2N=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367932-51-1 |
Source


|
| Record name | pyrrolo[1,2-b]pyridazine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2993315.png)


![4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2993319.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2993323.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993325.png)
![2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2993326.png)


![N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2993330.png)

![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2993336.png)

![N-(4-methylcyclohexyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2993338.png)
